molecular formula C11H8ClNO3 B13198143 1-Chloro-5-methoxyisoquinoline-3-carboxylic acid

1-Chloro-5-methoxyisoquinoline-3-carboxylic acid

Cat. No.: B13198143
M. Wt: 237.64 g/mol
InChI Key: WMERCVGMCIYCDR-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxyisoquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8ClNO3. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-Chloro-5-methoxyisoquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to synthesize isoquinoline derivatives . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and yield .

Chemical Reactions Analysis

1-Chloro-5-methoxyisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 1-Chloro-5-methoxyisoquinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Chloro-5-methoxyisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:

  • 1-Methoxyisoquinoline-3-carboxylic acid
  • 5-Chloroisoquinoline-3-carboxylic acid
  • 1-Chloroisoquinoline-3-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of both chloro and methoxy groups in this compound makes it unique and potentially more versatile in certain applications .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

1-chloro-5-methoxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-16-9-4-2-3-6-7(9)5-8(11(14)15)13-10(6)12/h2-5H,1H3,(H,14,15)

InChI Key

WMERCVGMCIYCDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(N=C(C=C21)C(=O)O)Cl

Origin of Product

United States

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